molecular formula C15H17N3O3 B2635351 2-(2-methoxyphenoxy)-N-((6-methylpyrimidin-4-yl)methyl)acetamide CAS No. 2176069-85-3

2-(2-methoxyphenoxy)-N-((6-methylpyrimidin-4-yl)methyl)acetamide

Cat. No. B2635351
CAS RN: 2176069-85-3
M. Wt: 287.319
InChI Key: GDEWMFLVJKJBDP-UHFFFAOYSA-N
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Description

2-(2-methoxyphenoxy)-N-((6-methylpyrimidin-4-yl)methyl)acetamide, also known as MPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPA is a small molecule inhibitor that targets the protein kinase B (AKT) pathway, which is known to play a critical role in the development and progression of various diseases, including cancer, diabetes, and cardiovascular diseases.

Scientific Research Applications

Pharmacological Exploration

Biological Effects of Acetamide Derivatives : A review of the biological effects of acetamide and its derivatives, including formamide and dimethyl derivatives, provides insight into their commercial importance and the biological consequences of exposure. This review underscores the varied biological responses among these chemicals and the significance of continued research to understand their usage and potential health implications (Kennedy, 2001).

Degradation Pathways and Environmental Impact : Advanced oxidation processes (AOPs) for the degradation of acetaminophen highlight the environmental footprint of pharmaceutical compounds and their derivatives. This study organizes current knowledge on the by-products of acetaminophen degradation, offering insights into the environmental and ecological risks posed by pharmaceutical pollutants and emphasizing the importance of effective degradation strategies to mitigate these impacts (Qutob et al., 2022).

Therapeutic Potential and Drug Development

Antidepressant and Analgesic Properties : The exploration of ketamine and its analogs, including compounds structurally similar to 2-(2-methoxyphenoxy)-N-((6-methylpyrimidin-4-yl)methyl)acetamide, reveals potential antidepressant and analgesic properties. These studies contribute to understanding the pharmacological mechanisms underlying the therapeutic effects of these compounds, paving the way for the development of novel treatments for depression and pain (Zanda et al., 2016).

Synthesis and Pharmacological Activities of Derivatives : Research into the chemical diversity and pharmacological activities of phenoxy acetamide derivatives demonstrates the potential of these compounds as therapeutic agents. This comprehensive review of phenoxy acetamide and its derivatives (chalcone, indole, and quinoline) underscores the importance of chemical innovation in drug development, offering insights into the design of new derivatives with enhanced safety and efficacy (Al-Ostoot et al., 2021).

properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-11-7-12(18-10-17-11)8-16-15(19)9-21-14-6-4-3-5-13(14)20-2/h3-7,10H,8-9H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDEWMFLVJKJBDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)CNC(=O)COC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methoxyphenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]acetamide

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